molecular formula C22H23N3O7 B11053542 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11053542
M. Wt: 441.4 g/mol
InChI Key: WUEQHRAQDDCNFN-UHFFFAOYSA-N
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Description

3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves several steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Imidazole Group: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of condensation reactions involving methoxy-substituted phenols and aldehydes.

    Final Coupling: The final step involves coupling the synthesized intermediates using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The imidazole and benzodioxole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various substituted imidazole and benzodioxole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole group can interact with enzyme active sites, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzodioxole ring can interact with hydrophobic pockets in receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE
  • **3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE

Uniqueness

The unique combination of functional groups in 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C22H23N3O7/c1-12-5-16(26)20(22(28)32-12)15(8-19(27)24-4-3-14-9-23-10-25-14)13-6-17(29-2)21-18(7-13)30-11-31-21/h5-7,9-10,15,26H,3-4,8,11H2,1-2H3,(H,23,25)(H,24,27)

InChI Key

WUEQHRAQDDCNFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CN=CN2)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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